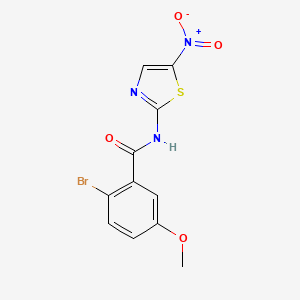

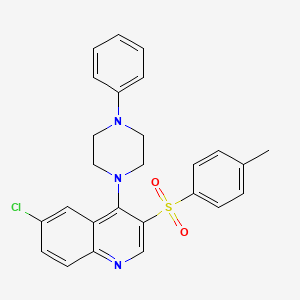

![molecular formula C17H12ClN5S B2992280 6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-29-0](/img/structure/B2992280.png)

6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Wissenschaftliche Forschungsanwendungen

Energetic Materials Development

The triazolo[4,3-b]pyridazine core is structurally related to [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are of interest for their potential use in creating secondary explosives. They exhibit excellent insensitivity toward external stimuli and show promise due to their good calculated detonation performance. The presence of a chlorophenyl group could potentially contribute to the stability and performance of such materials.

Anticancer Research

Compounds with a triazolopyridazine scaffold have been explored for their cytotoxic activities against cancer cell lines . The chlorophenyl moiety, in particular, may enhance the ability of these compounds to act as dual enzyme inhibitors, targeting PARP-1 and EGFR, which are relevant in the treatment of breast cancer. This suggests a potential application in the design of new chemotherapeutic agents.

Antimicrobial and Antiviral Agents

The triazolopyridazine derivatives have been reported to possess antimicrobial effects against a variety of pathogens . The structural features of these compounds allow them to interact with different target receptors, making them potential candidates for the development of new antimicrobial and antiviral drugs.

Pharmacological Enzyme Inhibitors

In pharmacology, the triazolopyridazine ring system has been associated with a range of enzyme inhibitory activities . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, and others. The specific substituents on the core structure, such as the 3-chlorophenyl group, could modulate the potency and selectivity of these inhibitors.

Materials Science Applications

The compound’s molecular structure suggests potential applications in materials science, particularly in the development of novel organic materials with specific electronic or photonic properties. The chlorophenyl and triazolopyridazine components could influence the material’s thermal stability and reactivity .

Drug Design and Development

The triazolopyridazine core is a valuable scaffold in drug design due to its ability to form stable and specific interactions with biological targets . The addition of a 3-chlorophenyl group could further refine the pharmacokinetic properties of potential drug candidates, enhancing their efficacy and safety profiles.

Zukünftige Richtungen

While the future directions for “6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” are not specified, there is ongoing research into the development of new triazole derivatives due to their wide range of biological activities . For instance, new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes have been synthesized as potential anti-breast cancer agents .

Wirkmechanismus

Target of Action

It’s known that triazolothiadiazine derivatives, which this compound is a part of, can interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

niger .

Eigenschaften

IUPAC Name |

6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-14-3-1-2-12(10-14)11-24-16-5-4-15-20-21-17(23(15)22-16)13-6-8-19-9-7-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQWJKNWJLSGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

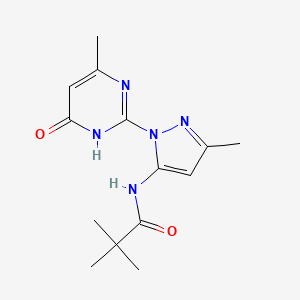

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

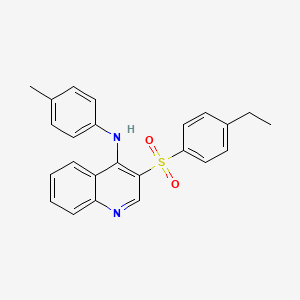

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)

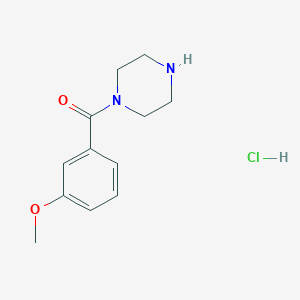

![N-[(4-chlorophenyl)methyl]-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide](/img/structure/B2992213.png)

![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2992214.png)

![Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate](/img/structure/B2992215.png)

![N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2992220.png)